2-Iodoquinoline CAS number and properties
2-Iodoquinoline CAS number and properties
An In-Depth Technical Guide to 2-Iodoquinoline for Advanced Research
Introduction
2-Iodoquinoline is a halogenated heterocyclic aromatic compound of significant interest to the scientific community, particularly those in drug discovery, organic synthesis, and materials science. Its structure, featuring a quinoline core with an iodine atom at the C2 position, renders it an exceptionally versatile synthetic intermediate. The quinoline scaffold itself is a "privileged structure" in medicinal chemistry, forming the backbone of numerous natural alkaloids and pharmacologically active compounds.[1] The true synthetic power of 2-iodoquinoline, however, lies in the reactivity of the carbon-iodine bond. This bond serves as a prime handle for introducing molecular complexity through a variety of transition metal-catalyzed cross-coupling reactions, making it an indispensable building block for constructing novel molecular architectures.
This guide provides a comprehensive overview of 2-iodoquinoline, from its fundamental properties and synthesis to its reactivity, applications, and safe handling protocols. The content is tailored for researchers, scientists, and drug development professionals who require a deep, practical understanding of this key reagent.
Chemical Identity and Core Properties
The foundational step in utilizing any chemical reagent is a thorough understanding of its identity and physical characteristics. 2-Iodoquinoline is a stable, solid compound under standard conditions.
| Property | Value | Source(s) |
| CAS Number | 6560-83-4 | [2][3][4] |
| Molecular Formula | C₉H₆IN | [3][5] |
| Molecular Weight | 255.06 g/mol | [3] |
| Appearance | Solid | [4] |
| Melting Point | >300 °C (may decompose) | [4] |
| Boiling Point | 320.7 °C at 760 mmHg | [4] |
| IUPAC Name | 2-iodoquinoline | [3] |
| InChI Key | FRWYFWZENXDZMU-UHFFFAOYSA-N | [2][4] |
Synthesis of 2-Iodoquinoline: A Practical Approach
While numerous named reactions exist for creating the core quinoline ring system (e.g., Skraup, Friedlander, Combes synthesis), a highly practical and common laboratory-scale synthesis of 2-iodoquinoline involves a two-step sequence starting from the more accessible 2-chloroquinoline precursor.[1][6] This pathway is favored due to the reliability of the halogen exchange reaction.
Experimental Protocol: Synthesis via Halogen Exchange
This protocol describes the conversion of 2-chloroquinoline to 2-iodoquinoline via a Finkelstein-type reaction. The choice of acetyl chloride is to activate the nitrogen, making the C2 position more susceptible to nucleophilic attack by the iodide ion.
Step 1: Activation and Iodination
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In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-chloroquinoline (1.0 eq) in a suitable high-boiling point solvent like acetonitrile or propionitrile.
-
Add sodium iodide (NaI, ~2.0-3.0 eq) to the solution. The excess iodide drives the equilibrium towards the product.
-
Add a catalytic amount of acetyl chloride (AcCl, ~0.1 eq) to the mixture.
-
Heat the reaction mixture to reflux (typically 80-110 °C, depending on the solvent) and stir vigorously.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed. This can take several hours.
Step 2: Work-up and Purification
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Once the reaction is complete, cool the mixture to room temperature.
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Pour the reaction mixture into a separatory funnel containing water and a suitable organic solvent for extraction, such as ethyl acetate or dichloromethane.
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Wash the organic layer sequentially with a saturated aqueous solution of sodium thiosulfate (to quench any remaining iodine) and then with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure 2-iodoquinoline.
Causality Behind the Method: The Finkelstein reaction is an equilibrium process. By Le Châtelier's principle, using a large excess of sodium iodide and a solvent in which sodium chloride is poorly soluble, the equilibrium is effectively driven towards the formation of the desired 2-iodoquinoline.
Chemical Reactivity and Applications in Drug Development
The utility of 2-iodoquinoline in modern organic synthesis, particularly in the construction of drug candidates, is dominated by its participation in palladium-catalyzed cross-coupling reactions. The C-I bond is the most reactive among the aryl halides (I > Br > Cl) for oxidative addition to a Pd(0) catalyst, allowing these reactions to proceed under milder conditions with higher efficiency.
The Suzuki-Miyaura Cross-Coupling Reaction
This reaction is a cornerstone of modern medicinal chemistry for forming C-C bonds, enabling the connection of the quinoline core to other aryl or vinyl fragments.
Experimental Protocol: Representative Suzuki-Miyaura Coupling
This protocol outlines a general procedure for coupling 2-iodoquinoline with a generic arylboronic acid.
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Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-iodoquinoline (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (1-5 mol%) or Pd(dppf)Cl₂ (1-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 eq).
-
Solvent Addition: Add a degassed solvent system via syringe. A common choice is a biphasic mixture of an organic solvent (e.g., Dioxane, Toluene, or DME) and an aqueous solution of the base.[5][7]
-
Reaction Execution: Heat the mixture with vigorous stirring to the desired temperature (typically 80-100 °C).
-
Monitoring: Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction to room temperature.
-
Work-up: Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 2-arylquinoline product.
Visualization: The Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the key steps in the catalytic cycle.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Other Key Applications
Beyond the Suzuki reaction, 2-iodoquinoline is a premier substrate for:
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Sonogashira Coupling: To form C-C triple bonds, creating 2-alkynylquinolines.
-
Heck Coupling: To form C-C double bonds with alkenes.
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Buchwald-Hartwig Amination: To form C-N bonds, leading to 2-aminoquinoline derivatives.
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Carbonylative Couplings: To introduce a carbonyl group, yielding ketones or amides.
These reactions collectively provide a powerful toolkit for rapidly generating libraries of complex quinoline derivatives, a critical process in hit-to-lead optimization during drug discovery.[8]
Spectroscopic Data Analysis
Proper characterization is essential to confirm the identity and purity of synthesized 2-iodoquinoline and its subsequent products.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides the most definitive structural information. The chemical shifts are highly dependent on the solvent and concentration.[9]
Expected ¹H NMR Chemical Shifts (in CDCl₃, ~400 MHz)
-
H-3 & H-4: These protons appear as a pair of doublets (AX system) between δ 7.5-8.2 ppm. H-4 is typically downfield of H-3.
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H-5, H-6, H-7, H-8: These protons on the benzo-fused ring appear in the aromatic region (δ 7.5-8.2 ppm) with complex multiplet patterns due to mutual coupling. H-8 is often the most downfield of this group due to its proximity to the nitrogen lone pair.
Expected ¹³C NMR Chemical Shifts (in CDCl₃, ~100 MHz)
-
C-2 (Iodo-substituted): This carbon is significantly shielded and appears far upfield, typically in the range of δ 100-110 ppm.
-
Aromatic Carbons: The remaining carbons appear in the typical aromatic region of δ 120-150 ppm.[10][11]
Mass Spectrometry (MS)
In electron ionization mass spectrometry (EI-MS), 2-iodoquinoline will show a prominent molecular ion peak (M⁺) at m/z = 255. A characteristic and often major fragment corresponds to the loss of the iodine atom ([M-I]⁺), resulting in a peak at m/z = 128.[2]
Safety, Handling, and Storage
Adherence to strict safety protocols is mandatory when working with 2-iodoquinoline.
-
Hazard Identification: 2-Iodoquinoline is classified as an irritant.[2][4]
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and splash-proof safety goggles. All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of dust or vapors.[6][12]
-
Handling: Avoid creating dust. Ensure eyewash stations and safety showers are readily accessible. Wash hands thoroughly after handling.[6]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. For long-term stability, storage at refrigerated temperatures (e.g., 4 °C) is recommended.[4] Protect from light.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste. Do not allow it to enter drains or waterways.
Conclusion
2-Iodoquinoline is far more than a simple halogenated heterocycle; it is a powerful and enabling tool for chemical innovation. Its well-defined physical properties, accessible synthetic routes, and, most importantly, the predictable reactivity of its C-I bond in cross-coupling chemistry solidify its role as a cornerstone reagent. For researchers in drug discovery and materials science, mastering the use of 2-iodoquinoline opens a direct path to the synthesis of novel, complex, and high-value molecular entities.
References
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Reddit. (2020). What is the proper way to set up a suzuki coupling? r/chemistry. Retrieved from [Link].
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UNCW Institutional Repository. (n.d.). Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. Retrieved from [Link].
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Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series, Volume 3, Book 12, Part 2, Chapter 8. Retrieved from [Link].
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Gable, K. (n.d.). 13C NMR Chemical Shifts. Oregon State University. Retrieved from [Link].
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Elnekety, M. (2016). Synthesis of Quinoline and derivatives. Damietta University. Retrieved from [Link].
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Boruah, P. R., Ali, A. A., Saikia, B., & Sarma, D. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. The Royal Society of Chemistry. Retrieved from [Link].
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TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Retrieved from [Link].
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Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University. Retrieved from [Link].
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Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Retrieved from [Link].
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ResearchGate. (n.d.). 13C NMR chemical shifts (δ, ppm) for quinoline derivatives (in CDCl3). Retrieved from [Link].
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Syrris. (n.d.). Drug Discovery and Development application with Syrris. Retrieved from [Link].
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